trideuteriomethan(15N)amine;hydrochloride
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Overview
Description
Trideuteriomethan(15N)amine;hydrochloride is a compound that features isotopic labeling with deuterium and nitrogen-15. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trideuteriomethan(15N)amine;hydrochloride typically involves the use of deuterated and nitrogen-15 labeled precursors. One common method is the reductive amination of formaldehyde-d2 with ammonia-15N, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopic materials and ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Trideuteriomethan(15N)amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include deuterated and nitrogen-15 labeled derivatives, which are valuable in various research applications .
Scientific Research Applications
Trideuteriomethan(15N)amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of trideuteriomethan(15N)amine;hydrochloride involves its incorporation into biological and chemical systems, where it acts as a labeled tracer. The deuterium and nitrogen-15 isotopes allow for precise tracking of the compound through various pathways, providing detailed information on reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methylamine-15N,d3 hydrochloride: Similar in structure but lacks the deuterium labeling on the carbon atom.
Trimethylamine-13C3,15N hydrochloride: Contains carbon-13 labeling instead of deuterium.
Aminomethane-15N,d3 Hydrochloride: Another isotopically labeled amine with similar applications.
Uniqueness
Trideuteriomethan(15N)amine;hydrochloride is unique due to its dual isotopic labeling with both deuterium and nitrogen-15. This combination provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research.
Properties
Molecular Formula |
CH6ClN |
---|---|
Molecular Weight |
71.53 g/mol |
IUPAC Name |
trideuteriomethan(15N)amine;hydrochloride |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3,2+1; |
InChI Key |
NQMRYBIKMRVZLB-CKHMYQJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[15NH2].Cl |
Canonical SMILES |
CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.